

Recombinant Human EXO5 Protein: Expression and Purification Application Notes

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Exonuclease 5 (EXO5) is a critical enzyme in the DNA damage response (DDR) network, playing a vital role in maintaining genomic stability. As a single-stranded DNA (ssDNA) exonuclease, EXO5 is involved in DNA repair pathways, particularly in the restart of stalled replication forks and homology-directed repair (HDR).[1][2][3][4] Its bidirectional nuclease activity, with a preference for the 5' end of ssDNA, is regulated by interaction with Replication Protein A (RPA), which enforces a 5' to 3' directionality.[5][6][7][8] Given its crucial role in cellular processes and its implications in diseases like cancer, the availability of highly pure and active recombinant EXO5 is essential for detailed biochemical and structural studies, as well as for its potential as a therapeutic target.

This document provides detailed application notes and protocols for the expression of recombinant human EXO5 in Escherichia coli and its subsequent purification.

Data Presentation

Table 1: Expected Yield and Purity of Recombinant EXO5

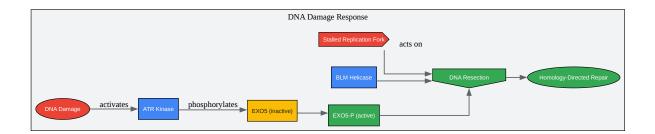


Expression System & Tag	Typical Yield (mg/L of culture)	Purity	Purification Method
E. coli with N-terminal His-SUMO tag	0.5 - 20	>90%	Immobilized Metal Affinity Chromatography (IMAC)
E. coli with N-terminal GST tag	1 - 10 (average 2.5)[6]	>95%	Glutathione Affinity Chromatography

Note: The yields are general estimates for tagged proteins expressed in E. coli and may vary depending on the specific expression conditions and the nature of the target protein.

Signaling Pathway and Experimental Workflow

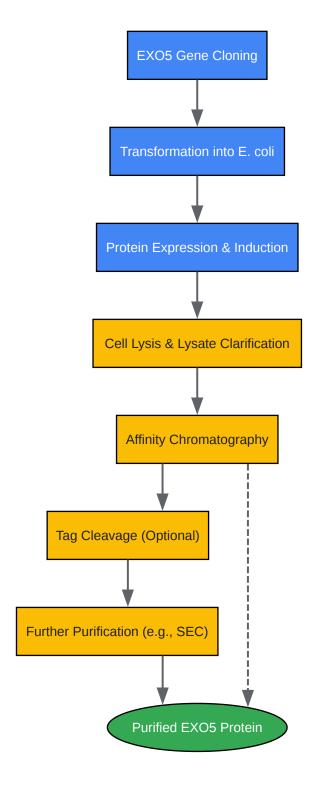
The following diagrams illustrate the cellular role of EXO5 and the general workflow for its recombinant production.



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Caption: DNA Damage Response Pathway involving EXO5.





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Caption: Workflow for Recombinant EXO5 Protein Production.

Experimental Protocols



The following are detailed protocols for the expression and purification of recombinant human EXO5 with either a His-tag or a GST-tag.

Protocol 1: Expression of Recombinant EXO5 in E. coli

Transformation:

- Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with an expression vector containing the human EXO5 gene fused to the desired tag (e.g., pET vector for His-tag, pGEX vector for GST-tag).
- Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

Expression Culture:

- Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
- The next day, inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture.
- Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

• Induction:

- Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- Continue to incubate the culture for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

Cell Harvesting:

- Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until purification.



Protocol 2: Purification of His-tagged EXO5

This protocol is adapted from generic His-tagged protein purification protocols.[9][10][11][12]

Cell Lysis:

- Resuspend the frozen cell pellet in ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with protease inhibitors (e.g., PMSF, cOmplete™ Protease Inhibitor Cocktail).
- Lyse the cells by sonication on ice or by using a French press.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
- Affinity Chromatography:
 - Equilibrate a Ni-NTA affinity column with Lysis Buffer.
 - Load the clarified supernatant onto the column.
 - Wash the column with several column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
 - Elute the His-tagged EXO5 protein with Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

Buffer Exchange:

- Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, 10% glycerol, pH 7.5) to remove imidazole.
- Concentrate the protein using an appropriate centrifugal filter unit.

Purity Analysis:

 Assess the purity of the recombinant EXO5 by SDS-PAGE. The expected molecular weight of His-SUMO-tagged full-length human EXO5 is approximately 57.8 kDa.[1]



Protocol 3: Purification of GST-tagged EXO5

This protocol is based on standard GST-tagged protein purification procedures.[5][6][7][13]

- Cell Lysis:
 - Resuspend the cell pellet in ice-cold PBS (Phosphate-Buffered Saline) containing protease inhibitors.
 - Lyse the cells by sonication or with a French press.
 - Add Triton X-100 to a final concentration of 1% and incubate for 30 minutes on ice to aid in solubilization.
 - Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C.
- Affinity Chromatography:
 - Equilibrate a Glutathione-Sepharose column with PBS.
 - Load the clarified supernatant onto the column.
 - Wash the column extensively with PBS to remove unbound proteins.
 - Elute the GST-tagged EXO5 protein with Elution Buffer (50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0).
- Buffer Exchange and Purity Analysis:
 - Perform buffer exchange by dialysis into a suitable storage buffer.
 - Analyze the purity of the final protein product by SDS-PAGE. The GST tag adds approximately 26 kDa to the molecular weight of the target protein.

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